
2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
Overview
Description
RS-93522 is a dihydropyridine-type calcium channel blocker. It is a small molecule drug with the molecular formula C27H30N2O9. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-93522 involves the preparation of a dihydropyridine core structure. The reaction typically starts with the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods
In industrial settings, the production of RS-93522 may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
RS-93522 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.
Substitution: Various substitution reactions can occur on the aromatic ring or the dihydropyridine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine compounds, and various substituted dihydropyridine derivatives .
Scientific Research Applications
Pharmacological Applications
1. Calcium Channel Blockade
The primary application of this compound lies in its ability to act as a calcium channel blocker . Dihydropyridine derivatives are well-known for their role in inhibiting calcium influx into cardiac and smooth muscle cells. This mechanism leads to:
- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.
- Antihypertensive Effects : Studies have indicated that derivatives similar to this compound exhibit significant antihypertensive properties due to their calcium channel blocking activity.
2. Antioxidant Activity
The presence of hydroxyl groups in the structure may confer additional antioxidant properties. Preliminary studies suggest that these groups can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high purity. The synthetic pathway often includes:
- Formation of the dihydropyridine ring.
- Introduction of functional groups such as the propoxy and nitrophenyl substituents.
Modifications to the structure can lead to the development of analogs with improved pharmacological profiles or reduced side effects.
Case Studies and Research Findings
Recent studies have focused on elucidating the specific interactions between this compound and various biological targets involved in cardiovascular regulation.
Molecular Docking Studies : These studies have indicated favorable binding affinities to calcium channels and other receptors involved in vasodilation processes. In vitro assays further support these findings by demonstrating significant reductions in intracellular calcium levels upon treatment with this compound.
Clinical Implications : Ongoing research aims to assess the long-term effects and safety profile of this compound in clinical settings. Early-stage trials suggest promising results in lowering blood pressure without significant adverse effects commonly associated with traditional calcium channel blockers.
Mechanism of Action
RS-93522 exerts its effects by blocking voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, particularly in vascular smooth muscle cells and cardiac myocytes. By reducing intracellular calcium levels, RS-93522 causes relaxation of vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, it has been found to inhibit phosphodiesterase activity, which may contribute to its cardiovascular effects .
Comparison with Similar Compounds
RS-93522 is similar to other dihydropyridine calcium channel blockers such as nifedipine and amlodipine. it has unique properties that distinguish it from these compounds:
Nifedipine: Both RS-93522 and nifedipine inhibit calcium channels, but RS-93522 also has phosphodiesterase inhibitory activity, which nifedipine lacks.
Amlodipine: While both compounds are used to treat hypertension, RS-93522 has shown different pharmacokinetic profiles and may offer alternative therapeutic benefits.
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds share a similar dihydropyridine core structure and are used as calcium channel blockers in the treatment of cardiovascular diseases .
Biological Activity
The compound 2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid , also known as RS-93522 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula
- Molecular Weight : 526.5 g/mol
- CAS Number : 104060-12-0
- Chemical Structure : The compound consists of a pyridine backbone with multiple functional groups including a nitrophenyl moiety and a dihydroxypropoxy substituent.
Research indicates that RS-93522 exhibits several biological activities primarily through the inhibition of specific kinases and pathways involved in cancer progression:
- MEK1/2 Inhibition : The compound has been identified as an inhibitor of MEK1/2 kinases. This inhibition leads to decreased proliferation in various leukemia cell lines such as MV4-11 and MOLM13, with IC50 values reported at approximately 0.3 µM and 1.2 µM respectively .
- Anticancer Activity : In vitro studies have shown that RS-93522 can inhibit the growth of several cancer cell lines, including those from breast (MCF7) and lung (A549) cancers. The compound's activity was evaluated using the National Cancer Institute's 60 cell line screening protocol, where it demonstrated varying degrees of cytotoxicity .
Table 1: Summary of In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
MCF7 | 0.34 | Breast |
A549 | 0.28 | Lung |
MV4-11 | 0.3 | Leukemia |
MOLM13 | 1.2 | Leukemia |
Case Studies
Several case studies have highlighted the efficacy of RS-93522 in preclinical models:
- Study on Acute Leukemia : In a study involving acute biphenotypic leukemia cells, RS-93522 effectively inhibited cell proliferation and downregulated phospho-ERK1/2 levels, indicating its potential as a therapeutic agent for leukemia .
- Xenograft Models : Nude mouse xenograft models demonstrated dose-dependent growth inhibition in tumors derived from BRAF mutant lines when treated with RS-93522, showcasing its potential for targeted cancer therapy .
Toxicity Assessment
Toxicological evaluations indicate that RS-93522 exhibits a maximum tolerated dose at approximately 100 mg/kg in rodent models, with significant toxicity observed at higher doses . Further studies are required to fully understand the compound's safety profile.
Pharmacokinetic Properties
The pharmacokinetics of RS-93522 have been characterized by high oral bioavailability (56–109%), suggesting effective systemic exposure following oral administration .
Properties
CAS No. |
104060-12-0 |
---|---|
Molecular Formula |
C27H30N2O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |
InChI Key |
QLNAYPDWIWUVHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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